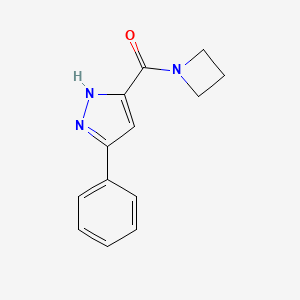
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide (PPC) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PPC is a piperazine derivative that is structurally related to other compounds such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). In
Mechanism of Action
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to increased dopamine release, which can have a variety of effects on behavior and movement. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a higher affinity for certain dopamine receptor subtypes, such as D3 receptors, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects:
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly on dopamine signaling in the brain. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to increase dopamine release in the striatum, a brain region involved in movement and behavior. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has also been shown to increase the activity of dopamine neurons in the substantia nigra, a brain region that is affected in Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has several advantages as a research tool, including its high affinity for dopamine receptors and its ability to selectively activate certain receptor subtypes. However, 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide. One area of interest is the development of 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide analogs with improved solubility and selectivity for specific dopamine receptor subtypes. Another area of interest is the use of 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide as a research tool in the study of other neurological disorders, such as addiction and depression. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide and its potential therapeutic applications.
Synthesis Methods
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide can be synthesized via a multi-step process that involves the reaction of piperazine with various reagents. One common method involves the reaction of piperazine with 4-bromobenzaldehyde to form 4-benzylpiperazine (BZP), which is then reacted with propargyl bromide to form 4-benzyl-N-prop-2-ynylpiperazine. This compound is then reacted with hydroxylamine hydrochloride to form 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide.
Scientific Research Applications
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement and behavior. 4-phenyl-N-prop-2-enylpiperazine-1-carboxamide has also been studied for its potential use as a research tool in the study of dopamine receptors and their role in various neurological disorders.
properties
IUPAC Name |
4-phenyl-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-8-15-14(18)17-11-9-16(10-12-17)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGYRLYDFGIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)






![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)